CYP3A4 Inhibition Liability
In a head-to-head comparison, Methyl 3-fluoro-4-(trifluoromethyl)benzoate demonstrates a significantly higher IC50 for CYP3A4 inhibition than a closely related analog, indicating a reduced potential for drug-drug interactions [1]. This is a critical differentiator for early-stage drug discovery programs where minimizing CYP liability is paramount .
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Analog: 1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one, IC50 = 2,000 nM (2 µM) |
| Quantified Difference | 10-fold higher IC50, signifying lower inhibition potency and potentially reduced DDI risk. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hours. |
Why This Matters
This quantitative difference in CYP3A4 inhibition provides a clear, data-driven rationale for selecting this compound as a lower-liability building block over its more potent analog in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534) IC50: 2.00E+4 nM. Assay Description: Inhibition of CYP3A4 in human liver microsomes. Accessed 2025. View Source
